Regiospecific 7-Bromo Substitution: A Critical Enabler for Divergent Molecular Scaffolds
The 7-bromo substitution pattern in this compound is a critical differentiator from its regioisomers, such as the 5-bromo and 6-bromo analogs. This specific placement of the bromine atom on the benzothiazole core provides a distinct electronic and steric environment that is often essential for achieving optimal biological activity or enabling specific synthetic transformations in a structure-activity relationship (SAR) campaign [REFS-1, REFS-2].
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | 7-bromo-1,3-benzothiazole-2-carboxylate |
| Comparator Or Baseline | 5-bromo-1,3-benzothiazole-2-carboxylate (CAS 1187928-49-9) and 6-bromo-1,3-benzothiazole-2-carboxylate |
| Quantified Difference | Regiochemical position (7- vs 5- vs 6-) |
| Conditions | Comparative structural analysis |
Why This Matters
The specific 7-bromo regioisomer offers a unique vector for molecular elaboration that is not achievable with other halogenated analogs, making it an indispensable tool for SAR-driven drug discovery.
- [1] Kuujia. Cas no 1187928-49-9 (5-Bromo-benzothiazole-2-carboxylic Acid Methyl Ester). Product Information Sheet. View Source
